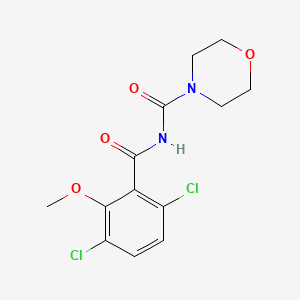
N-cyclooctyl-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-1,3-benzodioxole-5-carboxamide (CBDP-8) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It belongs to the class of compounds known as benzodioxoles, which are known for their diverse biological activities. CBDP-8 has been shown to have a wide range of bioactive properties, making it a promising candidate for various research applications.
Wirkmechanismus
N-cyclooctyl-1,3-benzodioxole-5-carboxamide is believed to exert its effects by binding to the sigma-1 receptor, a protein that is involved in a wide range of biological processes. The sigma-1 receptor is known to play a role in the regulation of neurotransmitter release, calcium signaling, and cell survival, among other things. By binding to this receptor, this compound is thought to modulate these processes, leading to its observed effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective properties, it has been shown to have anti-inflammatory, analgesic, and antidepressant effects. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclooctyl-1,3-benzodioxole-5-carboxamide in lab experiments is its versatility. It has been shown to have a wide range of bioactive properties, making it useful for studying a variety of biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclooctyl-1,3-benzodioxole-5-carboxamide. One area of interest is in the development of new treatments for neurodegenerative diseases. This compound's neuroprotective properties make it a promising candidate for further study in this area. Additionally, there is potential for the development of new antidepressant and analgesic drugs based on this compound's observed effects. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.
Synthesemethoden
N-cyclooctyl-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis typically begins with the preparation of 1,3-benzodioxole, which is then converted to the corresponding carboxylic acid. The carboxylic acid is then converted to its corresponding acid chloride, which is subsequently reacted with cyclooctylamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-1,3-benzodioxole-5-carboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to have neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-cyclooctyl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(17-13-6-4-2-1-3-5-7-13)12-8-9-14-15(10-12)20-11-19-14/h8-10,13H,1-7,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPQLJCXJLMHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5741113.png)

![N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5741118.png)
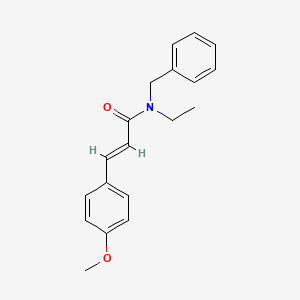
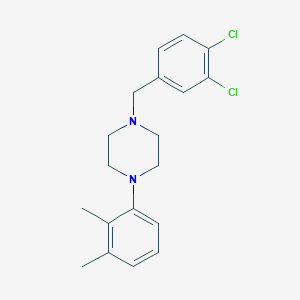
![isopropyl 4-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5741151.png)
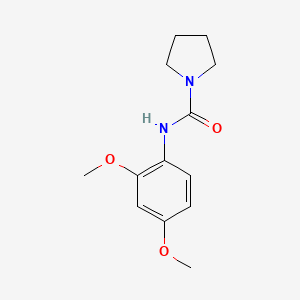

![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5741167.png)
![2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5741169.png)
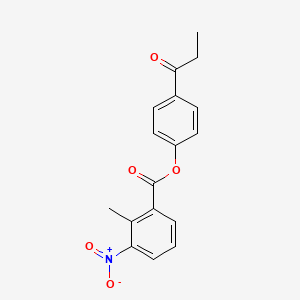
![7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5741181.png)

